molecular formula C14H18N2O5S B6717425 N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B6717425
M. Wt: 326.37 g/mol
InChI Key: XBFIEKGBEBLBSS-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a sulfonamide group

Properties

IUPAC Name

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-9(2)16-13(17)8-12(14(16)18)15-22(19,20)11-6-4-10(21-3)5-7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFIEKGBEBLBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide
  • 1-benzyl-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)cyclobutane-1-carboxamide
  • N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide

Uniqueness

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonamide group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.

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